![molecular formula C14H11F3N2O3S B5877857 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)
4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential to act as a therapeutic agent. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide has anti-inflammatory properties and can reduce inflammation in vitro and in vivo. Additionally, it has been found to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide in lab experiments is that it has been shown to have anti-inflammatory properties and can reduce inflammation in vitro and in vivo. Additionally, it has been found to inhibit the growth of cancer cells in vitro. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide. One direction is to further study its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the exact mechanism of action of the compound. Finally, studies could be conducted to determine the potential side effects of the compound and its safety for use as a therapeutic agent.
Conclusion:
In conclusion, 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. While further studies are needed to fully understand the compound's potential as a therapeutic agent, its anti-inflammatory and anti-cancer properties make it a promising area of research.
Synthesemethoden
The synthesis method of 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide involves a series of chemical reactions. First, 3-(trifluoromethyl)aniline is reacted with chlorosulfonic acid to form 3-(trifluoromethyl)benzenesulfonic acid. This is then reacted with ammonium hydroxide to form 3-(trifluoromethyl)benzenesulfonamide. Finally, this compound is reacted with 4-aminobenzoic acid to form 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential to treat cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-2-1-3-11(8-10)19-23(21,22)12-6-4-9(5-7-12)13(18)20/h1-8,19H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIODUJDDLMBDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

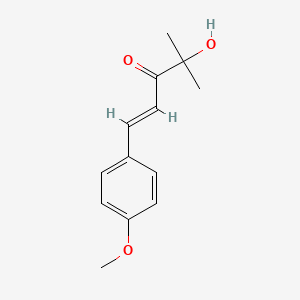
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)

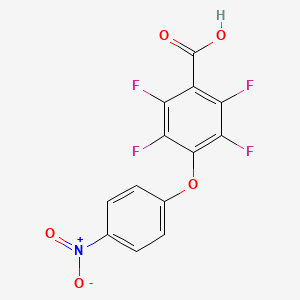
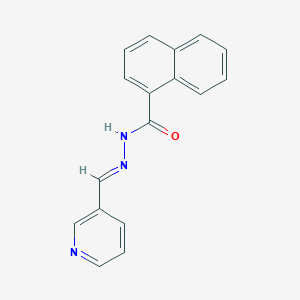
![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
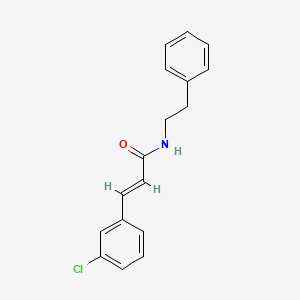
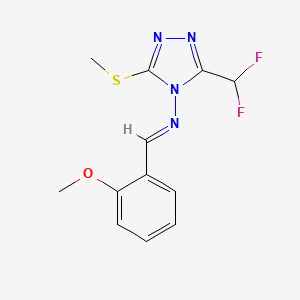
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)
![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)